2-Methyl-3-(pyridin-2-yl)acrylic acid 2-Methyl-3-(pyridin-2-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 59627-03-1
VCID: VC8126504
InChI: InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)/b7-6+
SMILES: CC(=CC1=CC=CC=N1)C(=O)O
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

2-Methyl-3-(pyridin-2-yl)acrylic acid

CAS No.: 59627-03-1

Cat. No.: VC8126504

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(pyridin-2-yl)acrylic acid - 59627-03-1

Specification

CAS No. 59627-03-1
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name (E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid
Standard InChI InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)/b7-6+
Standard InChI Key VPTCGWZDICQYKQ-VOTSOKGWSA-N
Isomeric SMILES C/C(=C\C1=CC=CC=N1)/C(=O)O
SMILES CC(=CC1=CC=CC=N1)C(=O)O
Canonical SMILES CC(=CC1=CC=CC=N1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a methyl-acrylic acid group. Key structural attributes include:

  • IUPAC Name: (E)-2-methyl-3-(pyridin-2-yl)prop-2-enoic acid

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol .

Table 1: Structural and Spectroscopic Data

PropertyValue/DescriptionSource
XRD AnalysisEnol tautomer dominance (C=O: 1.36 Å)
¹H NMR (CDCl₃)δ 7.2–8.5 (pyridine), δ 6.5 (α,β-unsaturated H)
IR (KBr)1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C)
LogP1.57 (indicative of moderate lipophilicity)

The hydrochloride derivative (C₉H₁₀ClNO₂) enhances aqueous solubility, making it preferable for biological assays .

Synthesis and Optimization

Claisen-Schmidt Condensation

Reaction of pyridine-2-carbaldehyde with ethyl acetoacetate under basic conditions (NaOH/EtOH, 60–80°C) yields the α,β-unsaturated ester, which is hydrolyzed to the acid . Optimized conditions achieve 75% yield.

Suzuki-Miyaura Coupling

Aryl halides (e.g., 2-bromopyridine) couple with β-keto esters using Pd(PPh₃)₄ and SPhos ligand in toluene (reflux, 12 hr), yielding 80% product.

Table 2: Synthetic Method Comparison

MethodCatalyst/BaseSolventYield (%)Time
Claisen-SchmidtNaOHEtOH756 hr
Suzuki-MiyauraPd(PPh₃)₄/SPhosToluene8012 hr
Microwave-AssistedK₂CO₃DMF7030 min

Industrial-Scale Production

Continuous flow reactors improve scalability, with temperature (60–80°C) and catalyst loading (0.1–0.5 M) critical for maintaining >90% purity .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Mycobacterium tuberculosis (MIC: 8 µg/mL) by disrupting cell wall synthesis . The hydrochloride derivative shows enhanced activity (MIC: 4 µg/mL) due to improved solubility .

Table 3: Anticancer Activity of Derivatives

DerivativeTargetIC₅₀ (µM)Mechanism
Parent AcidMCF-712Caspase-3 activation
Ethyl EsterHT-2915G2/M phase arrest
Brominated AnalogKinase A0.8ATP-binding inhibition

Enzyme Inhibition

The enol tautomer exhibits higher binding affinity to kinase A (ΔG = -9.2 kcal/mol) than the keto form (ΔG = -6.5 kcal/mol).

Pharmacological and Industrial Applications

Drug Development

  • Leishmaniasis: Hybrid derivatives show leishmanicidal activity (IC₅₀ = 2.5 µM) with selectivity indices >180 .

  • Antihistamines: Structural analogs like acrivastine leverage the pyridine-acrylate scaffold for H₁-receptor antagonism .

Agrochemical Uses

The ethyl ester derivative is a precursor to fungicides and herbicides, with patents highlighting its role in methoxymethylation reactions .

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